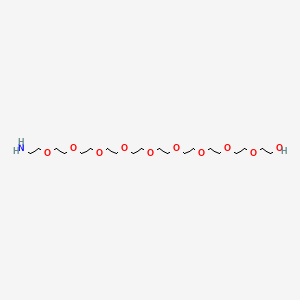

Amino-PEG10-OH

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43NO10/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h22H,1-21H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOVKDXWDUGJLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG10-OH: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and common applications of Amino-PEG10-OH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This document includes detailed experimental protocols and visual workflows to support researchers in the effective application of this versatile molecule.

Core Chemical Properties and Specifications

Amino-PEG10-OH, also known as 29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol, is a hydrophilic polyethylene glycol (PEG) linker containing a terminal primary amine group and a terminal hydroxyl group. The ten repeating ethylene glycol units provide a flexible and water-soluble spacer, which is advantageous for improving the pharmacokinetic properties of conjugated molecules.

The key chemical properties and specifications of Amino-PEG10-OH are summarized in the tables below.

| Identifier | Value |

| CAS Number | 129449-09-8 |

| Molecular Formula | C20H43NO10 |

| Molecular Weight | 457.56 g/mol |

| IUPAC Name | 29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol |

| Physicochemical Property | Value |

| Appearance | White to off-white solid or viscous liquid |

| Purity | Typically ≥95% |

| Solubility | Soluble in water, DMSO, DMF, and most organic solvents |

| LogP | -0.91 (calculated) |

| Storage and Handling | Condition |

| Short-term Storage | 0 - 4 °C (days to weeks) |

| Long-term Storage | -20 °C (months to years), desiccated |

| Shipping Condition | Ambient temperature as a non-hazardous chemical |

Experimental Protocols

The bifunctional nature of Amino-PEG10-OH allows for a variety of conjugation strategies. The primary amine can be reacted with activated carboxylic acids (e.g., NHS esters) or carbonyls, while the hydroxyl group can be further derivatized.

General Protocol for Conjugation of Amino-PEG10-OH to a Carboxylic Acid via NHS Ester Chemistry

This protocol describes the common two-step process of activating a carboxylic acid-containing molecule with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent like EDC, followed by reaction with the primary amine of Amino-PEG10-OH.

Materials:

-

Carboxylic acid-containing molecule (Molecule-COOH)

-

Amino-PEG10-OH

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) or MES buffer, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Activation of Carboxylic Acid: a. Dissolve the Molecule-COOH in anhydrous DMF or DMSO. b. Add 1.5 equivalents of NHS and 1.5 equivalents of EDC to the solution. c. Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

-

Conjugation with Amino-PEG10-OH: a. Dissolve Amino-PEG10-OH in the reaction buffer. b. Add the activated Molecule-COOH-NHS ester solution to the Amino-PEG10-OH solution. A 5- to 20-fold molar excess of the activated molecule to the amine is a common starting point. c. Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

-

Quenching the Reaction: a. Add the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters. b. Incubate for an additional 30 minutes.

-

Purification: a. Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.

Quality Control and Characterization

Ensuring the purity and identity of Amino-PEG10-OH and its conjugates is critical for reproducible results. A combination of analytical techniques is typically employed.

Typical Quality Control Specifications:

| Test | Specification | Method |

| Appearance | White to off-white solid or viscous liquid | Visual Inspection |

| Identity | Conforms to the structure | ¹H NMR, Mass Spectrometry (MS) |

| Purity | ≥95% | HPLC |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

Analytical Methods for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure and the presence of the terminal amine and hydroxyl protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC is used to determine the purity of the linker and the resulting conjugate. Due to the lack of a strong chromophore, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) may be necessary for accurate quantification of the PEG linker[1][2][3].

Applications in Bioconjugation and Drug Delivery

Amino-PEG10-OH is a key component in the construction of complex biomolecules, particularly in the field of antibody-drug conjugates (ADCs). Its role is to link a cytotoxic payload to a monoclonal antibody, enhancing the solubility and stability of the final conjugate while providing a specific spacer length.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a general workflow for the synthesis of an ADC using Amino-PEG10-OH as a linker. This process involves the activation of the drug's carboxylic acid, conjugation to the linker, and subsequent reaction with the antibody.

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway Context: ADC Mechanism of Action

While Amino-PEG10-OH itself is not directly involved in signaling, the ADCs constructed with it are designed to have a profound impact on cancer cell signaling pathways, leading to apoptosis. The following diagram illustrates the general mechanism of action of an ADC.

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Conclusion

Amino-PEG10-OH is a valuable and versatile heterobifunctional linker for researchers in drug development and the life sciences. Its well-defined structure, hydrophilicity, and reactive termini enable the construction of sophisticated bioconjugates with improved therapeutic properties. The protocols and workflows provided in this guide serve as a foundation for the successful application of Amino-PEG10-OH in a variety of research and development settings. Rigorous quality control and characterization are essential to ensure the performance and reproducibility of the resulting conjugates.

References

The Core Function of Amino-PEG10-OH Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Amino-PEG10-OH linker is a discrete polyethylene glycol (dPEG®) molecule that is increasingly pivotal in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defined length, hydrophilic nature, and bifunctional termini offer a powerful toolset for optimizing the performance of complex biomolecules. This technical guide provides a comprehensive overview of the function, applications, and methodologies associated with the Amino-PEG10-OH linker.

Core Properties and Structure

The Amino-PEG10-OH linker is a monodisperse compound with the chemical formula C20H43NO10 and a molecular weight of 457.56 g/mol .[1][2] Its structure consists of a chain of ten repeating ethylene glycol units, flanked by an amino (-NH2) group at one end and a hydroxyl (-OH) group at the other. This bifunctionality allows for the sequential and controlled conjugation of two different molecules.

Key Physicochemical Properties:

| Property | Value/Description | Source |

| Molecular Formula | C20H43NO10 | [1][2] |

| Molecular Weight | 457.56 g/mol | [1][2] |

| CAS Number | 129449-09-8 | [1][2] |

| Appearance | To be determined (likely a viscous liquid or solid) | [2] |

| Solubility | High solubility in aqueous and organic solvents | [3][4] |

| Purity | Typically >95% | [2] |

The hydrophilic nature of the polyethylene glycol chain is a key attribute, enhancing the solubility and reducing the aggregation of conjugated molecules, especially those that are inherently hydrophobic.[3][5] The discrete nature of the PEG chain, with exactly ten ethylene glycol units, ensures batch-to-batch consistency and a precise, well-defined spacer length between the conjugated molecules.[6]

Functional Advantages in Bioconjugation

The incorporation of an Amino-PEG10-OH linker into a therapeutic construct offers several significant advantages that can enhance its overall performance.

Enhanced Solubility and Reduced Aggregation

Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and poor solubility of the final conjugate.[3][5] The hydrophilic PEG chain of the Amino-PEG10-OH linker acts as a "solubility enhancer," effectively masking the hydrophobicity of the payload.[3] This can lead to improved formulation stability and allows for the potential to increase the drug-to-antibody ratio (DAR) without compromising the physical stability of the ADC.[3]

Improved Pharmacokinetics

The PEG linker can create a hydrophilic shield around the conjugated molecule, which can lead to a longer circulation half-life in the bloodstream.[6] This is achieved by reducing renal clearance and minimizing recognition by the immune system.[] Studies have shown that PEGylation can dramatically improve the pharmacokinetic profiles of biotherapeutics, resulting in prolonged half-life (t1/2), increased plasma concentration, and a larger area under the plasma concentration-time curve (AUC).[3]

Optimized Therapeutic Index

By improving the solubility, stability, and pharmacokinetic profile of a drug, the Amino-PEG10-OH linker can contribute to an improved therapeutic index. This means that the drug can be more effective at a given dose while potentially having fewer off-target toxicities. The precise spacer length provided by the ten PEG units can also be critical for optimizing the steric hindrance and ensuring that the conjugated molecules can effectively interact with their targets.[6]

Applications in Drug Development

The unique properties of the Amino-PEG10-OH linker make it a versatile tool in several areas of drug development.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a crucial role in connecting the monoclonal antibody to the cytotoxic payload.[8] The Amino-PEG10-OH linker can be used to attach the drug to the antibody, providing the benefits of increased solubility, stability, and improved pharmacokinetics. The bifunctional nature of the linker allows for a controlled, two-step conjugation process.

dot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amino-PEG10-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG10-OH is a heterobifunctional polyethylene glycol (PEG) linker that is integral to the fields of bioconjugation and advanced drug delivery. Its distinct molecular structure, which includes a primary amine at one terminus and a hydroxyl group at the other, is connected by a hydrophilic 10-unit PEG spacer. This configuration allows for the sequential and controlled covalent linkage of different molecules. The incorporation of the PEG chain is advantageous as it often enhances the aqueous solubility and stability of the resulting conjugate, can reduce its immunogenicity, and may improve its pharmacokinetic properties. This technical guide serves as a comprehensive resource on the molecular characteristics of Amino-PEG10-OH, provides generalized experimental protocols for its application, and includes a visual representation of a standard bioconjugation workflow.

Core Molecular Data

The essential physicochemical properties of Amino-PEG10-OH are detailed in the table below. This information is critical for accurate calculations and the design of experimental procedures.

| Property | Value | Reference |

| Molecular Weight | 457.56 g/mol | [1][2] |

| Chemical Formula | C20H43NO10 | [1] |

| Exact Mass | 457.2887 u | [1] |

| Elemental Analysis | C: 52.50%, H: 9.47%, N: 3.06%, O: 34.97% | [1] |

| Synonyms | H2N-PEG10-OH, Amino-PEG10-alcohol, 29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol | [1] |

Experimental Protocols

The bifunctional nature of Amino-PEG10-OH allows for a directed, two-step conjugation strategy. The primary amine is readily available for reaction with electrophiles such as N-hydroxysuccinimide (NHS) esters, while the hydroxyl group can be chemically activated for subsequent reactions. The following sections outline generalized laboratory procedures for these key transformations.

Protocol 1: Amine Group Conjugation with an NHS Ester

This protocol details the reaction between the primary amine of Amino-PEG10-OH and a molecule bearing an NHS ester.

Materials:

-

Amino-PEG10-OH

-

NHS ester-functionalized molecule (e.g., protein, peptide, small-molecule drug)

-

Anhydrous, amine-free solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC)

Procedure:

-

Dissolution of Reactants:

-

Dissolve the NHS ester-functionalized molecule in an appropriate volume of reaction buffer. The concentration should be optimized based on the specific molecule.

-

Dissolve Amino-PEG10-OH in the same reaction buffer. A slight molar excess (1.1 to 2 equivalents) of Amino-PEG10-OH is often used to ensure complete consumption of the NHS ester.

-

-

Conjugation Reaction:

-

To the solution of the NHS ester-functionalized molecule, add the Amino-PEG10-OH solution.

-

Gently mix the reactants and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).[3]

-

-

Quenching the Reaction:

-

Introduce a small volume of quenching buffer to the reaction mixture to react with and deactivate any unreacted NHS ester.

-

Allow the quenching reaction to proceed for approximately 30 minutes at room temperature.

-

-

Purification:

-

The desired conjugate can be purified from the reaction mixture using a suitable chromatographic technique, such as SEC to separate based on size, or dialysis to remove small molecule impurities.

-

Protocol 2: Activation of the Hydroxyl Group

To enable further conjugation, the terminal hydroxyl group of the Amino-PEG10-OH moiety can be activated. A common strategy involves the oxidation of the hydroxyl group to a carboxylic acid, which can then be activated as an NHS ester for reaction with another amine-containing molecule.

Materials for Oxidation to Carboxylic Acid:

-

Purified conjugate from the previous step containing the terminal hydroxyl group

-

An oxidizing agent (e.g., Jones reagent, or a milder system like TEMPO/NaOCl)

-

A suitable solvent (e.g., acetone for Jones reagent)

-

A quenching agent (e.g., isopropanol for Jones reagent)

-

Purification system

Procedure (Example using a mild oxidation with TEMPO):

-

Dissolution: Dissolve the hydroxyl-terminated PEG conjugate in an appropriate solvent mixture, such as a buffered aqueous solution.

-

Oxidation: Add catalytic amounts of TEMPO and sodium hypochlorite (NaOCl) as the stoichiometric oxidant. The reaction is typically carried out at or near room temperature.

-

Quenching: Quench the reaction by adding a reducing agent, such as ethanol or sodium sulfite.

-

Purification: Purify the resulting carboxylic acid-terminated PEG conjugate to remove the oxidation reagents and byproducts.

Note: The newly formed carboxylic acid can be activated using carbodiimide chemistry (e.g., with EDC and NHS) to facilitate the formation of a stable amide bond with a primary amine on a target molecule.

Visualization of a General Bioconjugation Workflow

The following diagram illustrates a representative workflow for the synthesis of an antibody-drug conjugate (ADC) utilizing Amino-PEG10-OH as a linker, demonstrating its dual functionality.

Caption: A generalized workflow for synthesizing an Antibody-Drug Conjugate (ADC) using Amino-PEG10-OH.

This technical guide provides essential information for the effective use of Amino-PEG10-OH in research and development. The protocols described are intended as a general guide and may need to be optimized for specific molecules and applications. It is always recommended to consult the manufacturer's product information and the relevant scientific literature for detailed procedures and safety guidelines.

References

The Pivotal Role of Amino-PEG10-OH in Modern Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation, the strategic selection of a linker molecule is paramount to the success of creating stable, effective, and targeted biomolecular constructs. Among the diverse array of available linkers, Amino-PEG10-OH has emerged as a critical tool, offering a unique combination of hydrophilicity, biocompatibility, and chemical versatility. This technical guide provides an in-depth exploration of the core principles and practical applications of Amino-PEG10-OH in bioconjugation. We will delve into its fundamental properties, detail its role in enhancing the therapeutic potential of biomolecules, and provide comprehensive experimental protocols for its successful implementation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of PEGylation in their work.

Introduction to Amino-PEG10-OH

Amino-PEG10-OH is a heterobifunctional linker molecule characterized by a linear chain of ten ethylene glycol units, capped at one end by a primary amine (-NH2) group and at the other by a hydroxyl (-OH) group. This distinct architecture provides a versatile platform for a two-step sequential conjugation, allowing for the controlled and specific attachment of two different molecules.

The polyethylene glycol (PEG) backbone imparts several desirable properties to the linker and, subsequently, to the final bioconjugate. Its hydrophilic nature enhances the solubility of hydrophobic molecules in aqueous environments, a critical factor in drug formulation and delivery.[1] Furthermore, the PEG chain creates a "hydrophilic shield" that can protect the conjugated molecule from enzymatic degradation and reduce its immunogenicity, thereby extending its circulation half-life in vivo.[2][3]

Table 1: Physical and Chemical Properties of Amino-PEG10-OH

| Property | Value | Reference(s) |

| Chemical Formula | C20H43NO10 | [4] |

| Molecular Weight | 457.56 g/mol | [4] |

| Appearance | White solid to viscous liquid | [5] |

| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF) | [4] |

| Purity | Typically >95% | [4] |

| Storage Conditions | -20°C, desiccated | [4] |

Core Applications in Bioconjugation

The unique properties of Amino-PEG10-OH make it a valuable tool in a wide range of bioconjugation applications, including:

-

Antibody-Drug Conjugates (ADCs): Amino-PEG10-OH is frequently employed as a linker in the synthesis of ADCs.[2] The linker connects a potent cytotoxic drug to a monoclonal antibody, which specifically targets cancer cells. The PEG component of the linker can improve the ADC's pharmacokinetic profile and reduce non-specific toxicity.[6]

-

Protein and Peptide Modification (PEGylation): The covalent attachment of PEG chains to proteins and peptides can significantly enhance their therapeutic properties. PEGylation can increase a protein's hydrodynamic size, leading to reduced renal clearance and a longer in vivo half-life.[2][3] It can also mask immunogenic epitopes, reducing the risk of an immune response.

-

Surface Modification: Amino-PEG10-OH can be used to modify the surface of materials such as nanoparticles, quantum dots, and microplates.[7] The PEG layer creates a hydrophilic and biocompatible surface that resists non-specific protein adsorption, a crucial feature for in vivo applications and diagnostic assays.[7]

-

Drug Delivery: The enhanced solubility and stability conferred by the PEG linker make it an ideal component in drug delivery systems. It can be used to create prodrugs that release the active agent under specific physiological conditions.

Quantitative Impact of PEGylation on Bioconjugate Performance

The length of the PEG linker plays a crucial role in determining the physicochemical and biological properties of the resulting bioconjugate. While specific data for Amino-PEG10-OH is not always available in a comparative format, studies on similar length PEG linkers provide valuable insights.

Table 2: Influence of PEG Linker Length on ADC Efficacy (Representative Data)

| Conjugate | PEG Linker Length | In Vitro Cytotoxicity (IC50, nM) | In Vivo Half-Life Extension (fold increase) | Reference(s) |

| Affibody-MMAE (No PEG) | 0 | 2.48 - 4.94 | 1 | [1] |

| Affibody-PEG4k-MMAE | 4 kDa | 26.2 - 31.9 | 2.5 | [1] |

| Affibody-PEG10k-MMAE | 10 kDa | 83.5 - 111.3 | 11.2 | [1] |

This data is for an affibody-drug conjugate and is used here as a representative example of the effect of PEG linker length. A 10 kDa PEG linker is a reasonable proxy for the behavior of an Amino-PEG10-OH containing conjugate.

As the data suggests, increasing the PEG linker length can lead to a significant extension of the in vivo half-life. However, this often comes at the cost of reduced in vitro cytotoxicity, likely due to steric hindrance affecting the binding of the conjugate to its target. Therefore, the choice of PEG linker length represents a critical optimization step in the design of bioconjugates.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving Amino-PEG10-OH.

Two-Step Conjugation using Amino-PEG10-OH

This protocol outlines the general procedure for a two-step conjugation, where the hydroxyl group of Amino-PEG10-OH is first activated and reacted with a carboxyl-containing molecule, followed by the reaction of the amine group with an NHS-ester activated molecule.

Caption: Two-step bioconjugation workflow using Amino-PEG10-OH.

Materials:

-

Amino-PEG10-OH

-

Carboxyl-containing molecule (Molecule 1)

-

NHS-activated molecule (Molecule 2)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Quenching solution (e.g., Tris buffer or glycine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

Step 1: Activation of the Hydroxyl Group and Conjugation to Molecule 1

-

Dissolve the carboxyl-containing molecule (Molecule 1) and a slight molar excess of NHS in anhydrous DMF or DCM.

-

Add a molar equivalent of DCC or EDC to the solution and stir at room temperature for 1-2 hours to form the NHS ester.

-

In a separate vial, dissolve Amino-PEG10-OH in the same anhydrous solvent.

-

Add the activated Molecule 1 solution to the Amino-PEG10-OH solution and stir at room temperature for 4-24 hours. The hydroxyl group of the PEG linker will react with the activated carboxyl group.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, purify the Amino-PEG10-Molecule 1 conjugate by precipitation in cold diethyl ether or by column chromatography.

Step 2: Conjugation of the Amine Group to Molecule 2

-

Dissolve the purified Amino-PEG10-Molecule 1 conjugate in a suitable reaction buffer (e.g., PBS, pH 7.4).

-

Dissolve the NHS-activated molecule (Molecule 2) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

-

Add the solution of Molecule 2 to the solution of the conjugate. The molar ratio of Molecule 2 to the conjugate may need to be optimized (typically a 5-20 fold molar excess of Molecule 2 is used).[8]

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[8]

-

Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters.

-

Purify the final bioconjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.[8]

One-Step Conjugation via the Amine Group

This protocol describes the direct conjugation of an NHS-ester activated molecule to the primary amine of Amino-PEG10-OH.

Caption: One-step NHS ester conjugation to Amino-PEG10-OH.

Materials:

-

Amino-PEG10-OH

-

NHS-activated molecule

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4-8.5)[9]

-

Water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching solution (e.g., Tris buffer or glycine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve Amino-PEG10-OH in the reaction buffer.

-

Dissolve the NHS-activated molecule in a minimal amount of DMSO or DMF.

-

Add the NHS-activated molecule solution to the Amino-PEG10-OH solution. A 1:1 or 2:1 molar ratio is a common starting point.[9]

-

Stir the reaction mixture for 3-24 hours at room temperature.[9] The reaction progress can be monitored by LC-MS or TLC.

-

Quench the reaction by adding a quenching solution.

-

Purify the final conjugate by column purification or other suitable methods.[9]

Characterization of the Bioconjugate

Thorough characterization of the final bioconjugate is essential to confirm its identity, purity, and integrity.

Caption: Workflow for the characterization of bioconjugates.

Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the conjugate and to separate it from unreacted starting materials.[10] Size-exclusion chromatography (SEC-HPLC) can determine the extent of aggregation, while reverse-phase HPLC (RP-HPLC) can be used to assess purity and hydrophobicity.

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight of the conjugate, thereby verifying the successful attachment of the PEG linker and the other molecule(s).[10] Techniques such as MALDI-TOF or ESI-MS are commonly employed.

-

Functional Assays: It is crucial to evaluate the biological activity of the bioconjugate to ensure that the conjugation process has not compromised its function. The specific assay will depend on the nature of the conjugated molecules (e.g., cell viability assays for ADCs, binding assays for antibodies).

Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate (ADC)

A primary application of Amino-PEG10-OH is in the construction of ADCs. The following diagram illustrates the general mechanism by which an ADC exerts its cytotoxic effect on a target cancer cell.

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[11][12] This is followed by the internalization of the ADC-antigen complex into the cell through endocytosis.[12] The complex is then trafficked to the lysosome, where the acidic environment and enzymes cleave the linker, releasing the cytotoxic payload.[12] The payload can then exert its cell-killing effect, for example, by damaging the cell's DNA, ultimately leading to apoptosis (programmed cell death).[12]

Conclusion

Amino-PEG10-OH is a powerful and versatile tool in the field of bioconjugation. Its well-defined structure, combined with the beneficial properties of the PEG backbone, enables the creation of sophisticated bioconjugates with enhanced therapeutic potential. By providing improved solubility, stability, and pharmacokinetic profiles, Amino-PEG10-OH plays a pivotal role in the development of next-generation therapeutics, including antibody-drug conjugates and PEGylated proteins. A thorough understanding of its properties and the optimization of conjugation strategies are key to harnessing its full potential in advancing biomedical research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. kinampark.com [kinampark.com]

- 3. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Amino-PEG10-alcohol CAS#: 129449-09-8 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]

- 8. broadpharm.com [broadpharm.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 11. researchgate.net [researchgate.net]

- 12. The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG10-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Amino-PEG10-OH, a heterobifunctional linker critical in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The methodologies detailed herein are compiled from established chemical principles and practices in polyethylene glycol (PEG) chemistry.

Introduction

Amino-PEG10-OH is a discrete polyethylene glycol (dPEG®) linker characterized by a terminal primary amine and a terminal hydroxyl group, connected by a chain of ten ethylene glycol units. This structure imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules. The defined length of the PEG chain allows for precise spatial control when linking two different molecular entities, a crucial aspect in the design of complex bioconjugates.

The synthesis of Amino-PEG10-OH is typically achieved through a two-step process:

-

Protection Step: Synthesis of the intermediate, Boc-NH-PEG10-OH, by protecting the amino group of a suitable precursor with a tert-butyloxycarbonyl (Boc) group.

-

Deprotection Step: Removal of the Boc group under acidic conditions to yield the final product, Amino-PEG10-OH.

Purification at each stage is critical to ensure the final product's high purity, which is essential for its application in pharmaceutical development.

Synthesis of Amino-PEG10-OH

The synthesis of Amino-PEG10-OH is presented here as a two-stage process, commencing with the protection of a commercially available amino-PEG alcohol, followed by the deprotection of the Boc group.

Stage 1: Synthesis of Boc-NH-PEG10-OH (Protection)

The first stage involves the protection of the primary amine of a suitable starting material, such as Amino-PEG10-OH's precursor, with a Boc group. This is a standard procedure in organic synthesis to prevent the amine from undergoing unwanted side reactions in subsequent steps.

Experimental Protocol:

-

Materials:

-

Amino-PEG10-OH precursor (e.g., 1-amino-3,6,9,12,15,18,21,24,27,30-decaoxatriacontan-33-ol)

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

-

Procedure:

-

Dissolve the amino-PEG10-OH precursor (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Add TEA or DIPEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Slowly add a solution of (Boc)₂O (1.2 equivalents) in DCM to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-NH-PEG10-OH.

-

The crude product can be purified by silica gel column chromatography.

-

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | Amino-PEG10-OH precursor |

| Reagents | (Boc)₂O, TEA |

| Solvent | DCM |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

| Purity (after chromatography) | >95% |

Stage 2: Synthesis of Amino-PEG10-OH (Deprotection)

The final step in the synthesis is the removal of the Boc protecting group to yield the free primary amine of Amino-PEG10-OH. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).

Experimental Protocol:

-

Materials:

-

Boc-NH-PEG10-OH

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (for co-evaporation)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the purified Boc-NH-PEG10-OH (1 equivalent) in DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask and cool to 0°C in an ice bath.[1]

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[1]

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

-

To remove residual TFA, co-evaporate the residue with toluene (3 times).[1]

-

The resulting product is the TFA salt of Amino-PEG10-OH, which can often be used directly in subsequent reactions.

-

For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to obtain the free amine.[1]

-

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | Boc-NH-PEG10-OH |

| Reagent | Trifluoroacetic acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 1-2 hours |

| Typical Yield | >95% |

| Purity (as TFA salt) | >98% |

Purification Methods

The purity of Amino-PEG10-OH is paramount for its use in drug development. A combination of chromatographic techniques is often employed to achieve the desired purity.

Silica Gel Chromatography

Silica gel chromatography is a standard method for purifying the Boc-protected intermediate (Boc-NH-PEG10-OH). Due to the polar nature of PEG compounds, a polar mobile phase is typically required.

Experimental Protocol (Representative):

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh)

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol in DCM) or ethyl acetate/hexane.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Dissolve the crude Boc-NH-PEG10-OH in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified Boc-NH-PEG10-OH.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a powerful technique for the final purification of Amino-PEG10-OH, particularly for achieving very high purity. Reversed-phase HPLC (RP-HPLC) is commonly used for this purpose.

Experimental Protocol (Representative):

-

Column: C18 reversed-phase preparative column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient tailored to the retention time of Amino-PEG10-OH (e.g., 5% to 50% B over 30 minutes).

-

Flow Rate: Dependent on the column dimensions.

-

Detection: UV at 214 nm or 220 nm.

-

Procedure:

-

Dissolve the crude Amino-PEG10-OH (TFA salt) in mobile phase A.

-

Inject the sample onto the equilibrated preparative HPLC column.

-

Run the gradient elution and collect fractions corresponding to the main product peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Combine the pure fractions and lyophilize to obtain the final product as a TFA salt.

-

Quantitative Data (Representative):

| Parameter | Value |

| Purity (after Prep-HPLC) | >99% |

| Recovery | Typically >80% |

Visualization of Workflows

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of Amino-PEG10-OH.

Caption: Workflow for the synthesis and purification of Amino-PEG10-OH.

Application in PROTAC Synthesis

Amino-PEG10-OH is a versatile linker for the synthesis of PROTACs. The following diagram illustrates a general workflow for its incorporation into a PROTAC molecule.

References

Amino-PEG10-OH: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Amino-PEG10-OH, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and nanoparticle functionalization. Understanding the physicochemical properties of this polyethylene glycol (PEG) derivative is critical for its effective application in research and pharmaceutical development. This document outlines its solubility in various solvents and its stability under different environmental conditions, supported by experimental protocols and logical frameworks.

Core Concepts: Structure and Properties

Amino-PEG10-OH, also known as 29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol, is a hydrophilic spacer molecule with a terminal primary amine group and a hydroxyl group. The ten repeating ethylene glycol units impart flexibility and water solubility, while the terminal functional groups allow for covalent attachment to a wide range of molecules.

Solubility Profile

The solubility of Amino-PEG10-OH is dictated by the hydrophilic nature of the polyethylene glycol backbone. Generally, amine-terminated PEGs are soluble in water and a variety of polar organic solvents.[1] The presence of the terminal amine and hydroxyl groups further enhances its ability to form hydrogen bonds, contributing to its solubility in protic solvents.

While specific quantitative solubility data for Amino-PEG10-OH is not extensively published, the following table provides an estimated solubility profile based on the known behavior of similar oligoethylene glycol derivatives and general principles of PEG chemistry. It is strongly recommended to determine the precise solubility for specific applications experimentally.

Table 1: Estimated Solubility of Amino-PEG10-OH

| Solvent | Formula | Type | Estimated Solubility ( g/100 mL at 25°C) |

| Water | H₂O | Polar Protic | > 50 |

| Methanol | CH₃OH | Polar Protic | > 50 |

| Ethanol | C₂H₅OH | Polar Protic | > 50 |

| Isopropanol | C₃H₈O | Polar Protic | > 25 |

| Acetonitrile | CH₃CN | Polar Aprotic | > 25 |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | > 50 |

| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | > 50 |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | > 10 |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | > 25 |

| Hexane | C₆H₁₄ | Nonpolar | < 0.1 |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | < 1 |

Note: These values are estimations and should be confirmed experimentally.

Stability Assessment

The stability of Amino-PEG10-OH is a critical parameter for its storage and use in various applications. The primary degradation pathways for PEG-based molecules include hydrolysis of ester linkages (not present in the backbone of Amino-PEG10-OH) and oxidation of the ether backbone. The terminal amine group can also be susceptible to degradation under certain conditions.

pH Stability

The ether linkages of the PEG backbone are generally stable to hydrolysis under neutral and moderately acidic or basic conditions. However, extreme pH values, especially when combined with elevated temperatures, can lead to chain cleavage. The primary amine group's reactivity is pH-dependent. At lower pH, the amine group will be protonated (-NH3+), which can influence its nucleophilicity and interaction with other molecules. In basic solutions, the free amine (-NH2) is more nucleophilic but also more susceptible to certain degradation reactions.

Table 2: General pH Stability Profile of Amino-PEG10-OH

| pH Range | Condition | Expected Stability | Primary Concerns |

| 3 - 6 | Acidic | Generally Stable | Protonation of the amine group may affect reactivity. |

| 6 - 8 | Neutral | Highly Stable | Optimal range for many bioconjugation reactions. |

| 8 - 11 | Basic | Moderately Stable | Increased nucleophilicity of the amine. Potential for base-catalyzed degradation at higher pH and temperature. |

| < 3 or > 11 | Extreme | Potentially Unstable | Increased risk of ether bond hydrolysis over extended periods, especially at elevated temperatures. |

Temperature Stability

Amino-PEG10-OH is expected to be thermally stable at ambient and refrigerated temperatures. Long-term storage at -20°C is recommended to minimize any potential degradation.[2][3] Elevated temperatures can accelerate oxidative degradation of the PEG backbone, particularly in the presence of oxygen and transition metal ions.

Table 3: Recommended Storage and Handling Temperatures

| Condition | Temperature Range | Recommended Use |

| Long-term Storage | -20°C | For extended periods (months to years). |

| Short-term Storage | 2 - 8°C | For short periods (days to weeks). |

| Room Temperature | 20 - 25°C | Suitable for handling during experimental procedures. Avoid prolonged exposure. |

| Elevated Temperature | > 40°C | Not recommended; potential for accelerated degradation. |

Enzymatic Stability

The polyethylene glycol backbone itself is generally considered to be resistant to enzymatic degradation by common proteases and glycosidases. However, the term "enzymatic degradation" in the context of PEGs often refers to the cleavage of linkages within a larger PEG-containing structure (e.g., a PEGylated protein or a hydrogel with enzyme-labile crosslinkers). Amino-PEG10-OH as a standalone molecule is not expected to be readily degraded by enzymes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to determine the solubility and stability of Amino-PEG10-OH.

Protocol for Determining Quantitative Solubility

This protocol outlines a method to determine the solubility of Amino-PEG10-OH in a given solvent at a specific temperature.

Caption: Workflow for quantitative solubility determination.

Methodology:

-

Preparation: Add an excess amount of Amino-PEG10-OH to a series of vials, each containing a known volume (e.g., 1 mL) of the desired solvent.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or stir plate set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation.

-

Separation: Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) without disturbing the pellet.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and remove the solvent under vacuum or by gentle heating.

-

Quantification: Weigh the vial containing the dried residue to determine the mass of the dissolved Amino-PEG10-OH.

-

Calculation: Calculate the solubility in g/100 mL using the following formula: Solubility = (Mass of residue (g) / Volume of supernatant (mL)) * 100

Protocol for Assessing pH Stability

This protocol describes a method to evaluate the stability of Amino-PEG10-OH in aqueous solutions at different pH values over time.

Caption: Workflow for assessing pH-dependent stability.

Methodology:

-

Solution Preparation: Prepare stock solutions of Amino-PEG10-OH in a series of buffers with different pH values (e.g., pH 4, 7, and 9). A typical starting concentration might be 1-10 mg/mL.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C to accelerate degradation).

-

Time-course Sampling: At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each solution.

-

Analysis: Analyze the aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometry - MS) to separate and quantify the intact Amino-PEG10-OH from any degradation products.

-

Data Interpretation: Plot the concentration of intact Amino-PEG10-OH versus time for each pH condition. The slope of this plot will indicate the degradation rate. This can be used to determine the half-life (t₁/₂) of the compound under each condition.

Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) can be used to determine the thermal decomposition temperature of Amino-PEG10-OH.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (typically 1-10 mg) of Amino-PEG10-OH into a TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) or air, depending on whether thermal or thermo-oxidative stability is being investigated.

-

Heating Program: Heat the sample at a constant rate (e.g., 10°C/minute) over a wide temperature range (e.g., from room temperature to 600°C).

-

Data Acquisition: Continuously monitor and record the sample's weight as a function of temperature.

-

Data Analysis: The resulting TGA curve will show a plot of percent weight loss versus temperature. The onset temperature of the major weight loss step is considered the decomposition temperature.

Logical Relationships in Application

The choice of solvent and reaction conditions for bioconjugation or surface modification using Amino-PEG10-OH is directly dependent on its solubility and stability. The following diagram illustrates the logical considerations for its use in a typical application.

Caption: Logical workflow for utilizing Amino-PEG10-OH.

Conclusion

Amino-PEG10-OH is a versatile hydrophilic linker with good solubility in aqueous solutions and a range of polar organic solvents. Its PEG backbone is generally stable under physiological conditions, with potential for degradation at extreme pH and elevated temperatures. For optimal performance and reproducibility in research and drug development, it is crucial to experimentally verify its solubility and stability under the specific conditions of each application. The protocols and data presented in this guide provide a solid foundation for the successful implementation of Amino-PEG10-OH in various scientific endeavors.

References

An In-depth Technical Guide to Amino-PEG10-OH for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG10-OH, a heterobifunctional linker critical in the field of bioconjugation and drug delivery. This document details its chemical properties, supplier information, and its application in the synthesis of advanced therapeutics, particularly antibody-drug conjugates (ADCs).

Core Concepts: The Role of Amino-PEG10-OH in Bioconjugation

Amino-PEG10-OH is a hydrophilic spacer molecule featuring a terminal amine group (-NH2) and a terminal hydroxyl group (-OH) connected by a 10-unit polyethylene glycol (PEG) chain. This structure imparts several advantageous properties for its use in creating stable and effective bioconjugates. The PEG backbone enhances the solubility and stability of the resulting conjugate, while reducing its immunogenicity and preventing aggregation.[1][][3] The bifunctional nature of the molecule allows for the sequential and controlled conjugation of two different molecules, such as an antibody and a cytotoxic drug.[4]

The primary amine group provides a reactive site for conjugation to molecules containing carboxylic acids, activated esters (like NHS esters), or other amine-reactive functional groups. The hydroxyl group can be used for further modification or attachment to other molecules. This versatility makes Amino-PEG10-OH an invaluable tool in the construction of complex therapeutic agents.

Technical Data: Amino-PEG10-OH

Quantitative data for Amino-PEG10-OH is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 129449-09-8 | N/A |

| Molecular Formula | C20H43NO10 | N/A |

| Molecular Weight | 457.56 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and most organic solvents | [1][3] |

Supplier Information

A list of suppliers for Amino-PEG10-OH (CAS: 129449-09-8) is provided below. Please note that this is not an exhaustive list and availability may vary.

| Supplier | Website |

| BroadPharm | --INVALID-LINK-- |

| MedKoo Biosciences | --INVALID-LINK-- |

| PurePEG | --INVALID-LINK-- |

| TargetMol | --INVALID-LINK-- |

| BOC Sciences | --INVALID-LINK-- |

Experimental Protocols: A Representative Workflow for Antibody-Drug Conjugation

While specific experimental protocols for Amino-PEG10-OH are often proprietary, this section provides a detailed, representative methodology for the conjugation of a cytotoxic drug to an antibody using a heterobifunctional amino-PEG linker. This protocol is based on established bioconjugation techniques.[5][6][]

Objective: To synthesize an antibody-drug conjugate (ADC) using Amino-PEG10-OH as a linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Amino-PEG10-OH

-

Cytotoxic drug with a reactive group for the hydroxyl end of the PEG linker (e.g., a carboxylic acid)

-

Activation agents (e.g., EDC, NHS)

-

Quenching reagent (e.g., hydroxylamine)

-

Reaction buffers (e.g., MES buffer, PBS)

-

Solvents (e.g., DMSO, DMF)

-

Purification system (e.g., size-exclusion chromatography)

Methodology:

-

Antibody Preparation:

-

If necessary, exchange the antibody into an amine-free buffer at a pH suitable for conjugation (typically pH 7-9).

-

Adjust the antibody concentration to a working range (e.g., 1-10 mg/mL).

-

-

Activation of the Cytotoxic Drug:

-

Dissolve the carboxylic acid-containing cytotoxic drug in an anhydrous organic solvent like DMSO or DMF.

-

Add EDC and NHS to the drug solution to activate the carboxylic acid group, forming an NHS ester.

-

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.

-

-

Conjugation of Activated Drug to Amino-PEG10-OH:

-

Dissolve Amino-PEG10-OH in a suitable buffer.

-

Add the activated drug-NHS ester solution to the Amino-PEG10-OH solution. The amine group of the PEG linker will react with the NHS ester to form a stable amide bond.

-

Incubate the reaction for a set duration (e.g., 2-4 hours) at room temperature with gentle mixing.

-

-

Purification of the Drug-Linker Construct:

-

Purify the resulting drug-PEG10-OH construct to remove unreacted drug and activation reagents using an appropriate method, such as reversed-phase HPLC.

-

-

Activation of the Drug-Linker Construct (for conjugation to the antibody):

-

The hydroxyl group of the purified drug-PEG10-OH construct can now be activated for reaction with the antibody. The specific activation chemistry will depend on the target functional groups on the antibody (e.g., activation to a maleimide for reaction with thiols, or further modification to an NHS ester for reaction with lysines). For this example, we will assume activation for reaction with lysine residues.

-

React the hydroxyl group with an appropriate reagent to introduce an NHS ester.

-

-

Conjugation to the Antibody:

-

Add the activated drug-PEG10-linker to the prepared antibody solution.

-

Allow the conjugation reaction to proceed for a defined period (e.g., 2-4 hours) at room temperature or 4°C with gentle agitation.

-

-

Quenching and Purification of the ADC:

-

Quench the reaction by adding an excess of a small molecule containing a primary amine, such as Tris or glycine, to consume any unreacted NHS esters.

-

Purify the final ADC from unconjugated drug-linker, free drug, and unreacted antibody using size-exclusion chromatography (SEC) or another suitable purification method.

-

-

Characterization of the ADC:

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as UV-Vis spectroscopy, mass spectrometry, and SEC.

-

Visualizations: Workflow and Logical Relationships

The following diagrams illustrate the key processes and logical relationships described in this guide.

Caption: A representative workflow for the synthesis of an antibody-drug conjugate (ADC) using Amino-PEG10-OH.

Caption: Key advantages conferred by the use of a PEG10 linker in bioconjugates.

Signaling Pathways

It is important to distinguish the chemical compound Amino-PEG10-OH from the paternally expressed gene 10 (PEG10). There is no scientific literature to suggest that the chemical linker Amino-PEG10-OH is directly involved in any cellular signaling pathways. Its function is to act as a stable and biocompatible bridge between two molecules. The biological roles and signaling pathway involvement of the PEG10 gene and its protein product are unrelated to the applications of the Amino-PEG10-OH chemical linker.

Conclusion

Amino-PEG10-OH is a well-defined, versatile, and highly valuable tool for researchers and drug developers. Its hydrophilic and bifunctional nature makes it an ideal linker for the construction of complex bioconjugates, particularly antibody-drug conjugates. The use of this PEGylated linker can significantly enhance the physicochemical and pharmacokinetic properties of therapeutic molecules, ultimately contributing to the development of more effective and safer targeted therapies. This guide provides a foundational understanding of its properties and a practical framework for its application in advanced drug development.

References

An In-depth Technical Guide to the Core Principles of PEGylation with Amino-PEG10-OH

This guide provides a comprehensive overview of the fundamental principles of PEGylation, with a specific focus on the use of Amino-PEG10-OH. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemistry, protocols, and characterization techniques involved in this critical bioconjugation strategy.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, antibody fragments, or small molecule drugs.[1] This modification is a widely adopted strategy in the pharmaceutical industry to enhance the therapeutic properties of biomolecules.[2] The primary benefits of PEGylation include an increased hydrodynamic radius of the conjugated molecule, which leads to reduced renal clearance and a significantly longer circulating half-life in the body.[1][3] Furthermore, the hydrophilic and flexible PEG chains can shield the molecule from proteolytic enzymes and the host's immune system, thereby reducing immunogenicity and antigenicity.[1][4] These advantages often translate to improved drug efficacy, reduced dosing frequency, and enhanced patient compliance.[1]

Amino-PEG10-OH is a heterobifunctional PEG linker that serves as a valuable tool in bioconjugation. It features a primary amine (-NH2) group at one terminus and a hydroxyl (-OH) group at the other, connected by a discrete PEG linker composed of ten ethylene glycol units. The primary amine group is a versatile nucleophile, readily participating in reactions with various electrophilic groups to form stable covalent bonds.[5] The terminal hydroxyl group can be used for further derivatization or can remain inert, depending on the desired final construct.[5]

Core Principles of Conjugation with Amino-PEG10-OH

The fundamental principle of conjugation using Amino-PEG10-OH involves the reaction of its terminal primary amine with a complementary functional group on a target molecule. The most common chemistries are detailed below.

Amide Bond Formation with Activated Esters (e.g., NHS Esters)

One of the most efficient and widely used methods for PEGylation involves the reaction of the amino group with an N-Hydroxysuccinimide (NHS) ester. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of NHS as a byproduct.[6] This chemistry is highly efficient and proceeds under mild conditions.

-

Reaction Conditions: The reaction is typically carried out in a buffer with a pH between 7.2 and 8.5.[7] At this pH, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[7]

Amide Bond Formation with Carboxylic Acids

Direct reaction between an amine and a carboxylic acid to form an amide bond is generally unfavorable and requires activation of the carboxyl group. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are commonly used for this purpose, often in conjunction with NHS.

-

Activation Step: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

NHS Stabilization (Optional but Recommended): This intermediate is unstable in aqueous solutions and can be hydrolyzed. Adding NHS allows it to react with the intermediate to form a more stable NHS ester.[8]

-

Conjugation Step: The amino group of Amino-PEG10-OH then reacts with the NHS ester to form a stable amide bond.[9]

-

Reaction Conditions: EDC-mediated coupling is most efficient in an acidic pH range of 4.5 to 5.5 to activate the carboxyl groups.[8]

Reductive Amination with Aldehydes and Ketones

The amino group can also react with aldehydes or ketones on a target molecule. This two-step process, known as reductive amination, first involves the formation of an unstable Schiff base intermediate. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to form a stable secondary amine linkage.[10][11]

-

Reaction Conditions: The initial Schiff base formation is favored at a slightly acidic to neutral pH. The subsequent reduction is also efficient under these conditions.

Data Presentation

Quantitative data is crucial for reproducible PEGylation. The following tables summarize key properties and reaction parameters.

Table 1: Physicochemical Properties of Amino-PEG10-OH

| Property | Value | Reference |

|---|---|---|

| Synonyms | H2N-PEG10-OH, 29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol | [5][12] |

| CAS Number | 129449-09-8 | [5] |

| Molecular Formula | C₂₀H₄₃NO₁₀ | [5] |

| Molecular Weight | 457.56 g/mol | [5] |

| Appearance | Viscous liquid or solid | [13] |

| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF) |[13] |

Table 2: Comparison of Common PEGylation Chemistries for Amino-PEG Linkers

| Chemistry | Target Functional Group | Activator(s) | Resulting Linkage | Optimal pH | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| NHS Ester Coupling | Amine (-NH₂) | None required | Amide | 7.2 - 8.5 | High efficiency, mild conditions, stable bond[6][7] | NHS ester is susceptible to hydrolysis[7] |

| Carbodiimide Coupling | Carboxylic Acid (-COOH) | EDC, DCC, HATU | Amide | 4.5 - 5.5 | Reacts with common carboxyl groups on proteins[8] | Requires activation, potential for side reactions |

| Reductive Amination | Aldehyde (-CHO), Ketone (-C=O) | NaCNBH₃ | Secondary Amine | 6.0 - 7.0 | Forms a stable C-N bond | Requires a reducing agent, Schiff base can be unstable[10] |

Mandatory Visualizations

Diagram 1: Chemical Reaction Pathways

References

- 1. PEGylation of Peptides, Proteins & Antibody Fragments - Biochempeg [biochempeg.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. medkoo.com [medkoo.com]

- 6. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. broadpharm.com [broadpharm.com]

- 9. medkoo.com [medkoo.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ADC Conjugation Technologies | AxisPharm [axispharm.com]

- 12. Amino-PEG10-alcohol CAS#: 129449-09-8 [amp.chemicalbook.com]

- 13. interchim.fr [interchim.fr]

A Deep Dive into Heterobifunctional PEG Linkers: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, heterobifunctional polyethylene glycol (PEG) linkers have become indispensable tools in the precise construction of complex bioconjugates. This in-depth technical guide explores the core principles of these versatile molecules, their intrinsic properties, and their critical role in advancing therapeutic and diagnostic frontiers.

Heterobifunctional PEG linkers are molecules composed of a polyethylene glycol chain with two different reactive functional groups at each end.[][2] This unique architecture allows for the sequential and controlled conjugation of two distinct molecular entities, a crucial feature in the development of sophisticated biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4][5] The incorporation of a PEG spacer offers numerous advantages, including enhanced hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles of the final conjugate.[6]

Core Properties and Advantages

The strategic incorporation of a PEG chain between two reactive moieties imparts a range of desirable physicochemical properties to the resulting bioconjugate. These characteristics are fundamental to the improved performance and efficacy of PEGylated therapeutics.

Key Advantages of Heterobifunctional PEG Linkers:

-

Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can help mitigate aggregation.[6]

-

Reduced Immunogenicity: The PEG chain can create a "stealth" effect, shielding the conjugated molecule from the host's immune system and prolonging its circulation half-life.

-

Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, leading to a longer in-vivo half-life.[]

-

Precise Spacer Control: The defined length of the PEG chain allows for precise control over the distance between the two conjugated molecules, which is often critical for optimal biological activity.

-

Biocompatibility: PEG is a non-toxic and biocompatible polymer, making it well-suited for in vivo applications.[6]

-

Flexibility: The inherent flexibility of the PEG chain can minimize steric hindrance between the conjugated molecules, allowing each component to maintain its biological function.[]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of an appropriate heterobifunctional PEG linker is contingent on the specific requirements of the application, including the desired spacer length and the reactivity of the terminal functional groups. The following table summarizes the properties of several commonly used heterobifunctional PEG linkers.

| Linker Name | Functional Group A | Functional Group B | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | PEG Units (n) |

| NHS-PEG4-Maleimide | NHS Ester | Maleimide | 425.39 | 21.7 | 4 |

| NHS-PEG8-Maleimide | NHS Ester | Maleimide | 601.61 | 36.5 | 8 |

| NHS-PEG12-Maleimide | NHS Ester | Maleimide | 777.83 | 51.3 | 12 |

| Azide-PEG4-NHS Ester | Azide | NHS Ester | 388.37 | 21.7 | 4 |

| Alkyne-PEG4-NHS Ester | Alkyne | NHS Ester | 387.38 | 21.7 | 4 |

| Amine-PEG4-Carboxylic Acid | Amine | Carboxylic Acid | 265.29 | 21.7 | 4 |

| Thiol-PEG4-Carboxylic Acid | Thiol | Carboxylic Acid | 282.35 | 21.7 | 4 |

| DBCO-PEG4-NHS Ester | Dibenzocyclooctyne | NHS Ester | 697.73 | 27.2 | 4 |

Key Applications and Signaling Pathways

Heterobifunctional PEG linkers are integral to the design of advanced therapeutics, particularly in the fields of oncology and targeted protein degradation.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The heterobifunctional PEG linker plays a critical role in connecting the antibody and the drug, ensuring the stability of the conjugate in circulation and facilitating the controlled release of the payload at the tumor site.

References

Methodological & Application

Application Notes and Protocols for the Use of Amino-PEG10-OH in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile. Polyethylene glycol (PEG) linkers are widely incorporated into ADC design to enhance solubility, reduce aggregation, and prolong circulation half-life.[1][2]

This document provides detailed application notes and protocols for the use of Amino-PEG10-OH , a heterobifunctional and non-cleavable linker, in the synthesis of ADCs. As a non-cleavable linker, Amino-PEG10-OH ensures that the cytotoxic payload is released only after the complete degradation of the antibody within the lysosome of the target cancer cell.[3][4][5] This mechanism of action can enhance the stability of the ADC in circulation and potentially offer a wider therapeutic window.[4][6]

The Amino-PEG10-OH linker possesses two distinct functional groups: a primary amine (-NH2) and a primary hydroxyl (-OH). This allows for a sequential and controlled conjugation strategy, first to the cytotoxic payload and then to the monoclonal antibody, resulting in a well-defined ADC construct.

Core Principles and Advantages of Using Amino-PEG10-OH

The incorporation of a 10-unit PEG chain offers a balance of hydrophilicity and length. This hydrophilic spacer helps to mitigate the hydrophobicity of many cytotoxic payloads, which can otherwise lead to aggregation and poor solubility of the final ADC.[7] The PEG chain can act as a "shield," reducing non-specific interactions and potentially decreasing immunogenicity.[8]

Key Advantages:

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the overall solubility of the ADC, particularly when working with hydrophobic payloads, and reduces the propensity for aggregation.[7]

-

Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[8]

-

Non-Cleavable Linkage: The stable ether and amide bonds formed during conjugation result in a non-cleavable linker, minimizing premature drug release in systemic circulation and reducing off-target toxicity.[3][4]

-

Controlled Conjugation: The heterobifunctional nature of the linker allows for a stepwise conjugation process, providing better control over the synthesis and the final product characteristics.

Quantitative Data on PEGylated ADCs

The use of PEG linkers has been shown to have a significant impact on the key quality attributes of an ADC. The following tables summarize representative data on the effects of PEGylation on the Drug-to-Antibody Ratio (DAR), aggregation, and in vivo performance of ADCs. While specific data for Amino-PEG10-OH is limited in publicly available literature, the trends observed with other PEG linkers are generally applicable.

Table 1: Impact of PEGylation on Drug-to-Antibody Ratio (DAR) and Aggregation

| ADC Construct | Linker Type | Target DAR | Achieved DAR (Average) | Aggregation (%) |

| ADC-A | Non-PEGylated | 4 | 3.8 | 15% |

| ADC-A-PEG8 | Linear PEG8 | 4 | 3.9 | 5% |

| ADC-B | Non-PEGylated | 8 | 7.2 | >30% (significant precipitation) |

| ADC-B-PEG12 | Pendant PEG12 | 8 | 7.8 | <10% |

| ADC-C-PEG24 | Linear PEG24 | 8 | 7.5 | <5% |

This table presents illustrative data compiled from various studies on PEGylated ADCs to demonstrate general trends.

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics and Efficacy

| ADC Construct | PEG Length | Mean Residence Time (MRT) in vivo (hours) | Plasma Clearance (mL/h/kg) | In Vivo Efficacy (Tumor Growth Inhibition) |

| ADC-X-PEG4 | 4 units | 150 | 0.35 | +++ |

| ADC-X-PEG12 | 12 units | 200 | 0.25 | ++++ |

| ADC-X-PEG24 | 24 units | 250 | 0.20 | +++ (potential for reduced tumor penetration) |

This table presents illustrative data compiled from various studies on PEGylated ADCs to demonstrate general trends.

Experimental Protocols

The synthesis of an ADC using Amino-PEG10-OH is a two-stage process:

-

Stage 1: Synthesis of the Drug-Linker Construct. The primary amine of Amino-PEG10-OH is conjugated to a carboxylic acid group on the cytotoxic payload.

-

Stage 2: Conjugation of the Drug-Linker to the Antibody. The terminal hydroxyl group of the drug-linker construct is activated and then conjugated to an amine-containing residue (e.g., lysine) on the monoclonal antibody.

Protocol 1: Synthesis of the Payload-PEG10-OH Drug-Linker

This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid to the amine terminus of Amino-PEG10-OH via amide bond formation using EDC/NHS chemistry.

Materials:

-

Amino-PEG10-OH

-

Cytotoxic payload with a carboxylic acid functional group

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer (e.g., LC-MS) for characterization

Procedure:

-

Payload Activation:

-

Dissolve the cytotoxic payload (1 equivalent) and NHS (1.5 equivalents) in anhydrous DMF or DMSO.

-

Add EDC (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester of the payload. The reaction progress can be monitored by TLC or LC-MS.

-

-

Conjugation to Amino-PEG10-OH:

-

Dissolve Amino-PEG10-OH (1.2 equivalents) in a separate vial containing anhydrous DMF or DMSO.

-

Slowly add the solution of Amino-PEG10-OH to the activated payload solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

-

Purification:

-

Upon completion of the reaction (monitored by LC-MS), the crude product is purified by RP-HPLC.

-

A C18 column is typically used with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) as the mobile phase.

-

Collect the fractions containing the desired product.

-

-

Characterization and Lyophilization:

-

Confirm the identity and purity of the Payload-PEG10-OH construct by LC-MS.

-

Lyophilize the pure fractions to obtain the drug-linker as a solid.

-

Store the lyophilized product at -20°C or below, protected from light and moisture.

-

Protocol 2: Conjugation of Payload-PEG10-OH to the Monoclonal Antibody

This protocol describes the activation of the terminal hydroxyl group of the drug-linker and its subsequent conjugation to lysine residues on the antibody.

Materials:

-

Payload-PEG10-OH drug-linker (from Protocol 1)

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4-8.5

-